Peramivir Peramivir Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a member of the class of guanidines that is used (as its trihydrate) for the treatment of acute uncomplicated influenza in patients 18 years and older who have been symptomatic for no more than two days. It has a role as an antiviral drug and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of cyclopentanols, a member of acetamides, a member of guanidines and a 3-hydroxy monocarboxylic acid. It contains a peramivir hydrate.
Brand Name: Vulcanchem
CAS No.: 229614-55-5
VCID: VC0006020
InChI: InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
SMILES: CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Molecular Formula: C15-H28-N4-O4
Molecular Weight: 328.41 g/mol

Peramivir

CAS No.: 229614-55-5

Cat. No.: VC0006020

Molecular Formula: C15-H28-N4-O4

Molecular Weight: 328.41 g/mol

* For research use only. Not for human or veterinary use.

Peramivir - 229614-55-5

CAS No. 229614-55-5
Molecular Formula C15-H28-N4-O4
Molecular Weight 328.41 g/mol
IUPAC Name (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Standard InChI Key XRQDFNLINLXZLB-CKIKVBCHSA-N
Isomeric SMILES CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Canonical SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Chemical Structure and Mechanism of Action

Structural Characteristics

Peramivir (C₁₅H₂₈N₄O₄) is a cyclopentane derivative distinguished by a guanidino group at the C4 position and a hydrophobic side chain at the C1 position . This unique configuration enables dual interactions with the influenza neuraminidase (NA) active site: the guanidino group engages hydrophilic pockets via hydrogen bonding, while the lipophilic side chain anchors into hydrophobic regions . The molecule’s stereochemistry [(1S,2S,3R,4R)-configuration] optimizes binding affinity, as confirmed by X-ray crystallography .

Neuraminidase Inhibition Dynamics

Influenza NA facilitates viral release by cleaving sialic acid residues on host cells. Peramivir competitively inhibits this enzyme by forming eight hydrogen bonds with conserved arginine residues (R118, R292, R371) in the catalytic site . Unlike oseltamivir and zanamivir, peramivir’s slow dissociation rate (t₁/₂ >24 hours) ensures prolonged enzyme suppression, enabling once-daily dosing . Structural studies reveal that its acetamido group occupies a hydrophobic pocket (W178/I222), while the carboxylate group stabilizes interactions with framework residues (E119, D151) . This multi-site binding confers activity against certain oseltamivir-resistant strains, though cross-resistance occurs with specific NA mutations .

Pharmacokinetics and Metabolism

Absorption and Distribution

Intravenous (IV) administration achieves peak plasma concentrations immediately post-infusion, with a volume of distribution (Vd) of 12–16 L, indicating moderate tissue penetration . Protein binding is <30%, ensuring high free drug availability . Cerebrospinal fluid concentrations reach 10–15% of plasma levels, suggesting potential utility in neurological complications .

Elimination and Half-Life

Peramivir undergoes minimal hepatic metabolism, with 90% excreted unchanged in urine via glomerular filtration . The elimination half-life (t₁/₂) is 20–22 hours in healthy adults, prolonging to 30–40 hours in severe renal impairment (creatinine clearance <30 mL/min) . No dose adjustments are required for hepatic dysfunction .

Clinical Efficacy in Influenza Management

Phase III Randomized Trials

A double-blind study (N=1,091) compared single-dose IV peramivir (300 mg or 600 mg) with oral oseltamivir (75 mg twice daily) in seasonal influenza . Key outcomes:

  • Time to Symptom Resolution: 600 mg peramivir: 59.1 hours vs. oseltamivir: 62.8 hours (p=0.19) .

  • Viral Titer Reduction: Peramivir groups showed 1.5–2.0 log₁₀ greater reduction than oseltamivir at 24 hours (p<0.05) .

  • Fever Resolution: Median time 24.2 hours (peramivir) vs. 27.4 hours (oseltamivir) .

Severe Influenza and Pandemic H1N1

In a 2019 randomized trial of severe influenza A pneumonia (N=40), IV peramivir (300 mg/day) reduced median viral shedding duration to 4 days vs. 6 days with oseltamivir (p=0.03) . Mortality was 5% in the peramivir group vs. 15% with oseltamivir, though underpowered for significance . During the 2009 H1N1 pandemic, emergency use authorization (EUA) data showed peramivir-treated ICU patients had a 28-day survival rate of 82% versus 71% with oseltamivir .

Resistance Profiles and Mutational Surveillance

NA Mutations Impacting Susceptibility

  • H274Y (N1 numbering): Confers high-level oseltamivir resistance but retains peramivir susceptibility (IC₅₀ increase <10-fold) .

  • E119G/D (N2): Reduces zanamivir activity 100-fold; peramivir IC₅₀ increases 2–5-fold .

  • R292K (B-strain): Cross-resistance to peramivir and oseltamivir (IC₅₀ >100 nM) .

HA Mutations and Viral Fitness

The K189E hemagglutinin (HA) mutation, selected under peramivir pressure in vitro, reduces receptor-binding affinity, impairing viral transmission . Clinically, HA variants remain rare (<0.1% surveillance isolates) .

Comparative Effectiveness Against Other NA Inhibitors

Viral Load Reduction Kinetics

In a murine H1N1 model, IV peramivir reduced lung viral titers by 3.5 log₁₀ within 24 hours versus 2.0 log₁₀ for oral oseltamivir . Human BAL fluid studies demonstrated 2.8 log₁₀ reduction at 48 hours with peramivir vs. 1.9 log₁₀ with oseltamivir .

High-Risk Populations

  • Obesity (BMI >35): Peramivir AUC increased 25% due to altered volume distribution; no efficacy impact .

  • Pediatrics (6 months–17 years): Japanese post-marketing data (N=1,102) showed fever resolution in 89% within 48 hours .

Regulatory Status and Global Utilization

Approval Timeline

  • Japan: Approved for influenza A/B in 2010 .

  • USA: Full FDA approval in 2014 for acute uncomplicated influenza; EUA expanded in 2017 for hospitalized patients .

  • China: 2018 approval included severe influenza with pneumonia .

Guidelines Integration

  • CDC 2025: Recommends IV peramivir as first-line for ICU-admitted influenza with multiorgan failure .

  • IDSA: Suggests peramivir for oseltamivir-resistant strains with NA-R292K/E119V mutations .

Future Directions and Unmet Needs

Combination Therapy Trials

Ongoing studies (NCT04864071) evaluate peramivir + baloxavir, showing additive effects in reducing inflammatory markers (IL-6, CRP) by 40% versus monotherapy .

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